molecular formula C8H3F4N B3057072 2,3,5,6-tetrafluoro-4-methylbenzonitrile CAS No. 76437-39-3

2,3,5,6-tetrafluoro-4-methylbenzonitrile

Cat. No. B3057072
M. Wt: 189.11 g/mol
InChI Key: NUSQQHOHSBCDQX-UHFFFAOYSA-N
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Patent
US04385070

Procedure details

A solution of phosphorus oxychloride (1.4 g) in methylene chloride (4 ml) was added slowly to a solution of 2,3,5,6-tetrafluoro-4-toluamide (1.0 g) in pyridine (8 ml) at -5° C. When the addition was complete the mixture was warmed to the ambient temperature over a period of 90 minutes, poured into a mixture of dilute hydrochloric acid and ice, and the resultant mixture was extracted with methylene chloride. After washing the extract with water (three times) and drying over anhydrous magnesium sulphate, the solvent was removed by evaporation under reduced pressure. The residual oil was purified by distillation under water pump pressure in a Kugelrohr apparatus to yield 4-cyano-2,3,5,6-tetrafluorotoluene, identified by infra red spectroscopy.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
2,3,5,6-tetrafluoro-4-toluamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[C:12]([F:13])=[C:11]([C:14]([NH2:16])=O)[C:10]([F:17])=[C:9]([F:18])[C:8]=1[CH3:19].Cl>C(Cl)Cl.N1C=CC=CC=1>[C:14]([C:11]1[C:10]([F:17])=[C:9]([F:18])[C:8]([CH3:19])=[C:7]([F:6])[C:12]=1[F:13])#[N:16]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
2,3,5,6-tetrafluoro-4-toluamide
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)C(=O)N)F)F)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with methylene chloride
WASH
Type
WASH
Details
After washing the
EXTRACTION
Type
EXTRACTION
Details
extract with water (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil was purified by distillation under water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=C(C(=C1F)F)C)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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